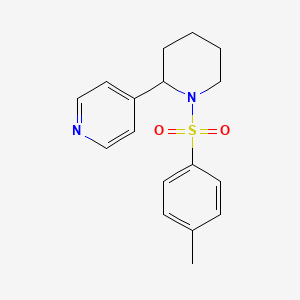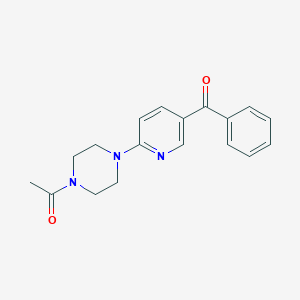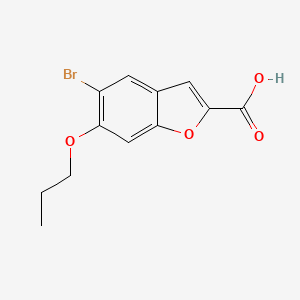![molecular formula C11H11NO5 B11801904 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole CAS No. 1706465-13-5](/img/structure/B11801904.png)
5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole is a chemical compound with the molecular formula C11H11NO5. It is a derivative of benzo[d][1,3]dioxole, which is a structural motif found in various natural products and synthetic compounds. The presence of the nitro group and the cyclobutoxy group in its structure makes it a compound of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole typically involves the nitration of benzo[d][1,3]dioxole derivatives followed by the introduction of the cyclobutoxy group. One common method involves the reaction of 5-chloromethyl-6-nitrobenzo[d][1,3]dioxole with cyclobutanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclobutoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutoxy group, to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkoxides, bases like sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 5-Cyclobutoxy-6-aminobenzo[d][1,3]dioxole.
Substitution: Various alkoxy-substituted benzo[d][1,3]dioxole derivatives.
Oxidation: Cyclobutoxy-substituted ketones or carboxylic acids.
Applications De Recherche Scientifique
5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its nitro and cyclobutoxy groups. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloromethyl-6-nitrobenzo[d][1,3]dioxole: A precursor in the synthesis of 5-Cyclobutoxy-6-nitrobenzo[d][1,3]dioxole.
5-Methoxy-6-nitrobenzo[d][1,3]dioxole: Another derivative with a methoxy group instead of a cyclobutoxy group.
6-Nitrobenzo[d][1,3]dioxole: The parent compound without any substituents on the benzene ring.
Uniqueness
This compound is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and biological properties compared to its analogs. The cyclobutoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
1706465-13-5 |
|---|---|
Formule moléculaire |
C11H11NO5 |
Poids moléculaire |
237.21 g/mol |
Nom IUPAC |
5-cyclobutyloxy-6-nitro-1,3-benzodioxole |
InChI |
InChI=1S/C11H11NO5/c13-12(14)8-4-10-11(16-6-15-10)5-9(8)17-7-2-1-3-7/h4-5,7H,1-3,6H2 |
Clé InChI |
VTQVMNBIFOCCAM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)OC2=CC3=C(C=C2[N+](=O)[O-])OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Fluoro-N-isopropylbenzo[d]isoxazol-3-amine](/img/structure/B11801822.png)
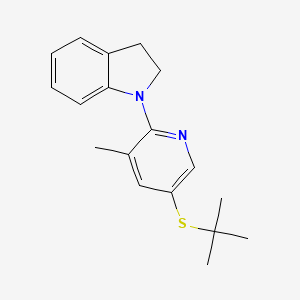




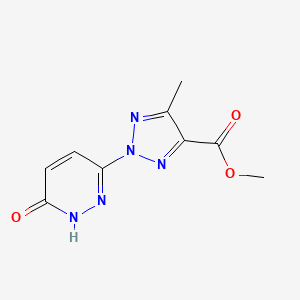
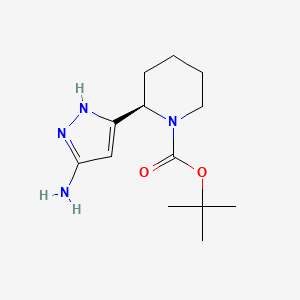

![7-Bromo-3-(4-fluorophenyl)benzo[D]isoxazole](/img/structure/B11801881.png)
